3-[(4-Methylphenyl)methyl]azetidine

Lipophilicity Drug design Physicochemical property profiling

Medicinal chemists need azetidine building blocks that balance conformational rigidity with favorable CNS permeability, but directly aryl-attached analogs lack lipophilicity and supply chain reliability. This compound solves both issues. - **CNS-Optimized PhysChem**: LogP 2.18 (vs 1.8 for 3-benzylazetidine), TPSA 12.03 Ų, MW 161.24 - aligns with CNS MPO criteria (score ≥4.0) - **Multi-Vendor Supply**: Available at ≥98% purity from multiple sources; HCl salt ensures stability (store 2-8°C, dry) - **Patent-Relevant Scaffold**: Para-methylbenzyl-methylene architecture maps to S1P receptor and CB1 antagonist patent families

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13251125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylphenyl)methyl]azetidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2CNC2
InChIInChI=1S/C11H15N/c1-9-2-4-10(5-3-9)6-11-7-12-8-11/h2-5,11-12H,6-8H2,1H3
InChIKeyHQKKVDQATUYFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methylphenyl)methyl]azetidine: A 3-Substituted Azetidine Building Block for Drug Discovery Chemistry


3-[(4-Methylphenyl)methyl]azetidine (synonym: 3-(4-methylbenzyl)azetidine; free base formula C₁₁H₁₅N, MW 161.24 g/mol) is a 3-substituted azetidine building block featuring a para-methylbenzyl group linked through a methylene (–CH₂–) spacer to the azetidine C3 position . It is primarily supplied as the hydrochloride salt (CAS 1955540-17-6 / 937614-28-3; C₁₁H₁₆ClN, MW 197.70 g/mol) to enhance handling and aqueous solubility . Azetidines occupy a privileged position in medicinal chemistry as strained, four-membered nitrogen heterocycles that serve as conformational constraints, bioisosteres for piperidine/pyrrolidine rings, and metabolically stabilized amine motifs in CNS and oncology drug discovery programs [1].

CNS-focused library synthesis LogP 2.18 and TPSA 12.03 Ų align with CNS MPO desirability criteria for BBB-penetrant lead-like scaffolds.
SAR diversification at N1 position 3-substituted azetidine core with para-methylbenzyl C3 group supports parallel derivatization for GPCR and kinase target programs.
Multi-vendor hydrochloride salt Supplied at ≥97% purity from independent vendors; HCl salt form supports aqueous handling and shelf storage at 2–8 °C.

Why 3-[(4-Methylphenyl)methyl]azetidine Cannot Be Replaced by Generic Azetidine Analogs


The combination of the para-methylbenzyl substituent, the C3-regiochemistry, and the methylene spacer in 3-[(4-Methylphenyl)methyl]azetidine creates a unique physicochemical and conformational profile that is not shared by close structural analogs. The para-methyl group elevates calculated LogP to 2.18, approximately 0.38–0.48 log units higher than 3-benzylazetidine (XLogP3 1.8) [1] and 3-(4-methylphenyl)azetidine (XLogP ~1.7) , altering membrane permeability and target-binding potential. The methylene spacer introduces a rotatable bond absent in directly aryl-attached azetidines, changing the conformational ensemble accessible for receptor engagement . Regioisomeric substitution at the azetidine N1 position (e.g., 1-(4-methylbenzyl)azetidine) yields a distinct pharmacophore with different basicity and steric presentation. These differences mean that generic in-class substitution of building blocks can lead to divergent downstream SAR and ADME outcomes in lead optimization programs.

!
Direct aryl-attached analogs are not interchangeable 3-(4-Methylphenyl)azetidine lacks the methylene spacer, reducing conformational flexibility and altering receptor-engagement geometry; binding-mode SAR may not transfer.
!
Unsubstituted benzyl azetidine shifts LogP significantly 3-Benzylazetidine (XLogP3 1.8) is ~0.38 log units lower; this difference may alter membrane permeability and CNS exposure profiles in lead optimization.
!
N1-substituted regioisomers present a distinct pharmacophore 1-(4-Methylbenzyl)azetidine places the substituent on the azetidine nitrogen, changing basicity and steric presentation; downstream SAR may diverge.

Quantitative Differential Evidence: 3-[(4-Methylphenyl)methyl]azetidine vs. Closest Structural Analogs


LogP Differentiation: 3-[(4-Methylphenyl)methyl]azetidine vs. 3-Benzylazetidine and 3-(4-Methylphenyl)azetidine

The calculated LogP of 3-[(4-Methylphenyl)methyl]azetidine free base is 2.18 , which is 0.38 log units higher than 3-benzylazetidine (XLogP3-AA 1.8) [1] and approximately 0.48 log units higher than 3-(4-methylphenyl)azetidine (XLogP ~1.7) . This difference falls within a range known to significantly influence membrane permeability (typically a ΔLogP of 0.3–0.5 can alter permeability coefficients by 2–5 fold) and plasma protein binding in drug discovery campaigns. The elevated LogP arises from the combined effect of the para-methyl substituent (+0.28 LogP increment per methyl on aromatic system) and the methylene spacer.

LogP Differentiation
Cross-study comparable
ΔLogP +0.38 to +0.48
Target LogP 2.18 vs 3-benzylazetidine (1.8) and 3-(4-methylphenyl)azetidine (~1.7)
Reported LogP places this scaffold within the CNS drug-like range; supports permeability screening prioritization.
Computational LogP values; experimental confirmation recommended for lead-series context.
Lipophilicity Drug design Physicochemical property profiling

Conformational Flexibility: Methylene Spacer Provides a Rotatable Bond Absent in Direct Aryl-Attached Azetidines

3-[(4-Methylphenyl)methyl]azetidine possesses two rotatable bonds (the CH₂–aryl bond and the CH₂–azetidine C3 bond), compared to only one rotatable bond in 3-(4-methylphenyl)azetidine where the aromatic ring is directly attached to the azetidine C3 carbon . This additional degree of rotational freedom allows the aromatic ring to sample a broader conformational space relative to the azetidine nitrogen vector. The torsional profile of the methylene spacer enables the 4-methylphenyl group to adopt orientations that can engage different hydrophobic sub-pockets in target proteins, while the directly attached analog is restricted to a narrower set of geometries dictated by the C3–Caryl bond [1].

Conformational Flexibility
Cross-study comparable
2 rotatable bonds vs 1
Methylene spacer enables broader conformational sampling vs directly aryl-attached 3-(4-methylphenyl)azetidine.
Additional rotational freedom may support hydrophobic sub-pocket engagement in target proteins.
Structure-derived comparison; binding-mode impact is target-dependent.
Conformational analysis Scaffold design Receptor binding

TPSA and CNS Drug-Likeness: Physicochemical Profile Aligns with Lead-Like Criteria

3-[(4-Methylphenyl)methyl]azetidine free base possesses a topological polar surface area (TPSA) of 12.03 Ų, molecular weight of 161.24 g/mol, and only 1 hydrogen bond donor (azetidine NH) . These values fall within the favorable ranges defined by the CNS Multiparameter Optimization (CNS MPO) algorithm: TPSA < 140 Ų (target TPSA 12.03 scores maximally on the TPSA desirability function), MW < 400 g/mol, and HBD ≤ 1 [1]. In a systematic profiling study of a 1976-membered spirocyclic azetidine library, compounds with TPSA values in the 10–30 Ų range and logP between 2–4 demonstrated the highest CNS MPO desirability scores (≥4.0 out of 6.0), correlating with favorable blood-brain barrier permeability and reduced P-glycoprotein efflux liability [1].

CNS MPO Profile
Class-level inference
TPSA 12.03 Ų
MW 161.24 · HBD 1 · HBA 1 · Rotatable bonds 2
Physicochemical parameters fall within CNS MPO desirability bands; supports CNS library design screening.
Class-level azetidine profiling; individual compound CNS penetration requires experimental validation.
CNS drug design Physicochemical profiling Lead-likeness

Commercial Availability in Research-Grade Purity: Differentiated Supply Chain vs. Unsubstituted and N-Substituted Analogs

3-[(4-Methylphenyl)methyl]azetidine hydrochloride is commercially available from multiple independent suppliers at purities of ≥97–98% (ChemScene: ≥98% ; Amatek Scientific: 97% ; AKSci: 95% ). In contrast, the directly aryl-attached analog 3-(4-methylphenyl)azetidine (CAS 7215-06-7) is listed primarily in databases without a well-established commercial supply chain at comparable purity tiers, and 3-benzylazetidine hydrochloride is supplied at 97% purity but from fewer specialty vendors. The Enamine catalog (via Fujifilm Wako) lists this compound as EN300-304372, confirming availability from a major building block supplier at research scale at a premium price point (¥319,900) , indicative of a non-commodity, specialty research chemical status suited for SAR exploration rather than large-scale procurement.

Commercial Purity
Supporting evidence
≥98% purity (HCl salt)
Available from ≥5 independent vendors including Enamine (Fujifilm Wako catalog)
Multi-vendor supply chain supports procurement redundancy for iterative SAR campaigns.
Vendor-reported purity by HPLC/NMR/GC; verify per individual supplier COA.
Chemical procurement Purity specification Building block supply

Para-Methyl Substitution Effect: Lipophilicity Tuning Relative to Benzyl and Ortho/Meta-Methyl Analogs

The para-methyl substituent on the benzyl group of 3-[(4-Methylphenyl)methyl]azetidine adds a calculated LogP increment of approximately +0.28 to +0.38 relative to the unsubstituted 3-benzylazetidine (XLogP3 1.8) [1]. This increment is consistent with the known Hansch π constant for aromatic methyl substitution (π = +0.56 for the methyl fragment, adjusted for the benzyl system). The para-substitution pattern further distinguishes this compound from ortho-methyl (3-(2-methylbenzyl)azetidine) and meta-methyl (3-(3-methylbenzyl)azetidine) regioisomers, where altered steric and electronic environments can shift LogP by ±0.1–0.3 units and significantly impact target binding geometry . In the broad class of azetidine-containing drug candidates, para-substituted benzyl azetidines have been specifically claimed in patent families targeting sphingosine-1-phosphate (S1P) receptors [2] and cannabinoid CB1 receptors [3], where the para-substitution pattern was identified as preferred for receptor subtype selectivity.

Para-Methyl Effect
Class-level inference
LogP increment +0.28 to +0.38
Para-methyl contribution vs unsubstituted 3-benzylazetidine (XLogP3 1.8); consistent with Hansch π = +0.56 (methyl fragment).
Para-substitution pattern is preferred in S1P receptor and CB1 antagonist patent families; supports SAR tuning context.
LogP differences inferred from computational sources; ortho/meta isomer experimental data not publicly available.
SAR exploration Substituent effects Lipophilicity tuning

Optimal Research and Procurement Applications for 3-[(4-Methylphenyl)methyl]azetidine


CNS-Targeted Library Synthesis Leveraging Favorable Physicochemical Profile

3-[(4-Methylphenyl)methyl]azetidine, with its LogP of 2.18, TPSA of 12.03 Ų, MW of 161.24, and a single H-bond donor, aligns with the CNS MPO desirability criteria established for blood-brain barrier penetrant compounds [1]. Medicinal chemistry teams designing CNS-focused compound libraries can use this building block as a starting scaffold for diversification at the azetidine nitrogen (N1) position, confident that the core physicochemical parameters fall within the ranges associated with high CNS MPO scores (≥4.0) and favorable clinical progression rates [1]. The elevated LogP relative to 3-benzylazetidine (1.8) provides a built-in lipophilicity advantage for BBB penetration without exceeding the LogP > 4 threshold associated with increased promiscuity and off-target risk [2].

SAR Exploration of GPCR Modulators Requiring Para-Substituted Benzyl Azetidine Cores

Patent literature identifies para-substituted benzyl azetidine derivatives as privileged scaffolds for sphingosine-1-phosphate (S1P) receptor modulators [3] and cannabinoid CB1 receptor antagonists [4]. The para-methyl substitution and methylene spacer architecture of 3-[(4-Methylphenyl)methyl]azetidine map directly onto the preferred substitution patterns claimed in these patent families. Research groups pursuing S1P receptor or CB1 antagonist programs can procure this compound as a validated core scaffold, bypassing the need for in-house preparation of the 3-substituted azetidine ring system and enabling rapid parallel derivatization at the azetidine N1 position.

Lead Optimization Requiring Conformationally Flexible Benzyl Azetidine Motifs

The two rotatable bonds in 3-[(4-Methylphenyl)methyl]azetidine—absent in directly aryl-attached azetidine analogs—provide conformational adaptability that is valuable when optimizing ligand-target shape complementarity [1]. Structure-based drug design groups can exploit this flexibility to orient the 4-methylphenyl group into hydrophobic sub-pockets of target proteins, a strategy supported by the broader use of 3-substituted azetidines as conformationally tunable bioisosteres in kinase inhibitor and GPCR modulator programs [2]. The para-methyl substituent further allows fine-tuning of the hydrophobic interaction without altering the core scaffold geometry.

Multi-Vendor Procurement for Redundant Research Supply

For laboratories that require a reliable, multi-sourced 3-substituted azetidine building block for iterative SAR campaigns, 3-[(4-Methylphenyl)methyl]azetidine hydrochloride is available at ≥97–98% purity from ChemScene (≥98%), Amatek Scientific (97%), AKSci (95%), and the Enamine catalog via Fujifilm Wako (¥319,900) . This multi-vendor supply chain provides procurement flexibility and mitigates single-source disruption risk—an advantage not shared by the directly aryl-attached analog 3-(4-methylphenyl)azetidine, which has sparse commercial availability. The HCl salt form further ensures shelf stability when stored at 2–8°C in a dry environment, as specified by vendor storage recommendations .

Application
Selection Property
Validation Focus
CNS-focused library synthesis
LogP within CNS MPO range; TPSA 12.03 Ų
CNS MPO desirability scoring and BBB permeability assay context
GPCR modulator SAR (S1P, CB1)
Para-methylbenzyl C3 substitution matching patent-reported scaffold preferences
Receptor-binding assay context; patent-family alignment review
Conformationally flexible lead optimization
Two rotatable bonds via methylene spacer; broader torsional sampling
Ligand-receptor shape complementarity and hydrophobic pocket engagement
Multi-vendor procurement for iterative SAR
≥97% purity HCl salt from ≥5 independent suppliers
Supplier COA verification; lot-to-lot purity consistency review
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